2-({1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amino)-N-(cyanomethyl)acetamide
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Overview
Description
2-({1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amino)-N-(cyanomethyl)acetamide is a complex organic compound that features a benzodiazole ring, a phenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amino)-N-(cyanomethyl)acetamide typically involves multiple steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where the benzodiazole is reacted with a phenyl halide in the presence of a Lewis acid catalyst.
Formation of the Acetamide Moiety: The acetamide group is formed by reacting the intermediate with acetic anhydride or acetyl chloride.
Introduction of the Cyanomethyl Group:
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the acetamide moiety, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzodiazole ring.
Reduction: Amines derived from the reduction of the acetamide group.
Substitution: Substituted derivatives at the cyanomethyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for drug discovery and development.
Medicine
The compound has potential applications in medicinal chemistry, particularly as a lead compound for the development of new therapeutic agents. Its structure suggests it could interact with specific enzymes or receptors in the body.
Industry
In industry, the compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-({1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amino)-N-(cyanomethyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-({1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amino)-N-(methyl)acetamide
- 2-({1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(ethyl)amino)-N-(cyanomethyl)acetamide
Uniqueness
Compared to similar compounds, 2-({1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amino)-N-(cyanomethyl)acetamide stands out due to the presence of the cyanomethyl group, which can participate in unique chemical reactions. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[1-[4-(benzimidazol-1-yl)phenyl]ethyl-methylamino]-N-(cyanomethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-15(24(2)13-20(26)22-12-11-21)16-7-9-17(10-8-16)25-14-23-18-5-3-4-6-19(18)25/h3-10,14-15H,12-13H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTXDKMPSLVLAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=NC3=CC=CC=C32)N(C)CC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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